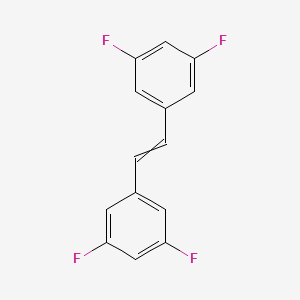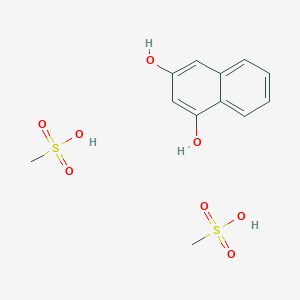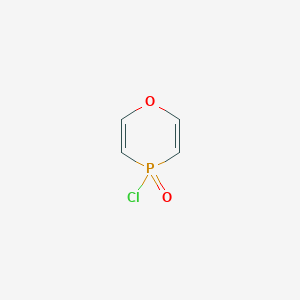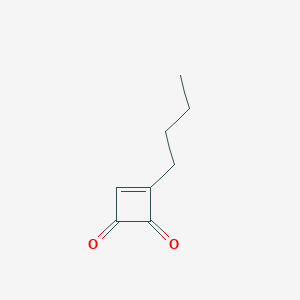
3-Butylcyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylcyclobut-3-ene-1,2-dione is an organic compound characterized by a cyclobutene ring with a butyl group attached at the third position and two ketone groups at the first and second positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclobut-3-ene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cyclic hydrazides prepared from phthalic anhydrides in the presence of anthracene, followed by flash vacuum pyrolysis to yield the desired compound . Another method includes the hydrolysis of 3-alkoxy-2,2,4,4-tetrahalogenocyclobutanone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Butylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
3-Butylcyclobut-3-ene-1,2-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Butylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis ATP synthase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition disrupts the energy production in the bacteria, leading to its death.
Comparación Con Compuestos Similares
Similar Compounds
Diacetyl (Butane-2,3-dione): A vicinal diketone with a similar structure but different functional groups.
3,4-Dihydroxy-3-cyclobutene-1,2-dione: Another cyclobutene derivative with hydroxyl groups instead of butyl.
Uniqueness
3-Butylcyclobut-3-ene-1,2-dione is unique due to its butyl substitution, which imparts different chemical properties and reactivity compared to other cyclobutene derivatives. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
114094-83-6 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
3-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-6-5-7(9)8(6)10/h5H,2-4H2,1H3 |
Clave InChI |
BIKFZZNOPIRBIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


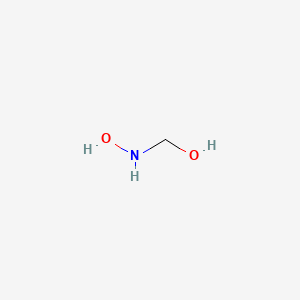

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
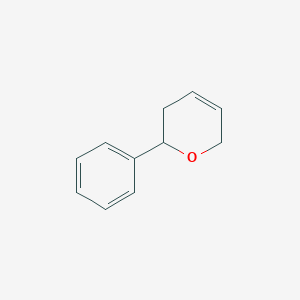
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
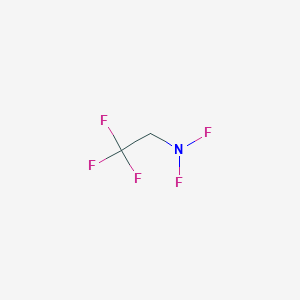
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

